7-Amino-5-chloroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-chloroquinolin-7-amine |
InChI |
InChI=1S/C9H7ClN2/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H,11H2 |
InChI Key |
SAUMTAVRUIGCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)N)N=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Amino 5 Chloroquinoline and Its Precursors
Retrosynthetic Analysis and Key Disconnections for the 7-Amino-5-chloroquinoline Core
A retrosynthetic analysis of this compound reveals several logical bond disconnections that form the basis for its synthesis. The primary disconnections involve the bonds forming the quinoline (B57606) ring system and the carbon-halogen and carbon-nitrogen bonds at positions 5 and 7, respectively.
One common retrosynthetic approach involves disconnecting the pyridine (B92270) ring of the quinoline system. This leads back to a substituted aniline (B41778) precursor, which can then undergo a cyclization reaction to form the quinoline core. For instance, a substituted aniline can be reacted with a three-carbon unit, such as glycerol (B35011) or an α,β-unsaturated aldehyde, in what is known as the Skraup synthesis or a related reaction.
Another key disconnection is at the C-N and C-Cl bonds. This suggests a strategy starting from a pre-formed dichloroquinoline, such as 5,7-dichloroquinoline (B1370276). The target molecule can then be synthesized through regioselective amination. Conversely, one could start with a diaminohalogenated precursor and introduce the chloro group, or from a chloro-amino precursor and introduce the second functional group. The feasibility of these approaches depends on the directing effects of the existing substituents on the quinoline ring.
Classical and Modern Synthetic Routes to this compound and its Analogs
A variety of synthetic routes have been established for the construction of the this compound scaffold, ranging from traditional cyclization reactions to modern metal-catalyzed and microwave-assisted methods.
Cyclization Reactions for Quinoline Ring Formation
The formation of the quinoline ring is a cornerstone of synthesizing this compound. Several classical named reactions are employed for this purpose, each with its own set of advantages and limitations. pharmaguideline.comiipseries.org
Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.comiipseries.org Dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.com
Combes Synthesis : This reaction utilizes the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to afford a substituted quinoline. pharmaguideline.comiipseries.org
Friedländer Synthesis : This approach involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com
Gould-Jacobs Reaction : This multi-step synthesis starts with the condensation of an aniline with an alkoxymethylenemalonate, followed by cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline, which can be further functionalized. fly-chem.com
These cyclization strategies provide access to a wide range of substituted quinolines, which can then be further modified to introduce the desired amino and chloro substituents at the 5 and 7 positions.
Regioselective Amination and Chlorination Strategies
Achieving the correct placement of the amino and chloro groups on the quinoline ring is critical. Regioselective functionalization strategies are therefore essential. mdpi.comcdnsciencepub.comnih.gov
The synthesis of related 4-amino-7-chloroquinolines often starts from 4,7-dichloroquinolines, where the chlorine at the 4-position is selectively substituted by an amine. cdnsciencepub.com This highlights the differential reactivity of the halogen atoms on the quinoline ring, which can be exploited for regioselective synthesis.
Direct C-H functionalization is a modern approach to introduce substituents onto the quinoline ring with high regioselectivity. mdpi.com For instance, direct amination of quinoline N-oxides has been achieved using copper catalysts. mdpi.com While not directly applied to this compound in the provided sources, this methodology represents a potential route for the regioselective introduction of an amino group. Similarly, regioselective nitration of 8-aminoquinoline (B160924) amides at the C5 position has been demonstrated using iron(III) nitrate, which could be a precursor step to the introduction of an amino group via reduction. acs.org
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of this compound, particularly when starting from a dihaloquinoline precursor such as 5,7-dichloroquinoline. nih.gov The electron-withdrawing nature of the quinoline nitrogen atom activates the ring towards nucleophilic attack, especially at the α and γ positions (2 and 4). The presence of other electron-withdrawing groups can further facilitate these reactions.
In the context of 5,7-dichloroquinoline, the chlorine atoms are susceptible to displacement by nucleophiles. The regioselectivity of the substitution can be controlled by the reaction conditions and the nature of the nucleophile. For instance, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633), a sequential SNAr reaction is employed at the C4 position. mdpi.com This principle can be extended to the synthesis of this compound, where a suitable nitrogen nucleophile could be used to displace one of the chlorine atoms in 5,7-dichloroquinoline.
The table below summarizes some SNAr reactions on chloro-substituted quinolines and related heterocycles.
| Starting Material | Nucleophile | Product | Catalyst/Conditions | Reference |
| 4,7-Dichloroquinoline | Morpholine | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | K₂CO₃, DMF, 120 °C | mdpi.com |
| Chloroquinoxalines | Various Nucleophiles | Substituted Quinoxalines | Transition Metal Catalysts (Pd, Cu, Fe) | nih.gov |
Metal-Catalyzed Coupling Reactions in Quinoline Synthesis
Transition metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis and offer efficient pathways to functionalized quinolines. nih.gov These reactions are particularly useful for forming C-C, C-N, and C-O bonds.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce various substituents onto the quinoline core. nih.gov For the synthesis of this compound, a key step could involve a Buchwald-Hartwig amination to introduce the amino group at the 7-position of a 5,7-dichloroquinoline or a 7-bromo-5-chloroquinoline (B13892594) precursor.
The use of mixed lithium-magnesium reagents has also been reported for the functionalization of 7-chloroquinolines. durham.ac.uk This approach involves the generation of a Grignard-like reagent which can then react with various electrophiles. Furthermore, transmetalation to a zinc reagent allows for subsequent palladium-catalyzed cross-coupling reactions to introduce aryl groups. durham.ac.uk
The following table provides examples of metal-catalyzed reactions in the functionalization of quinoline and related systems.
| Reaction Type | Substrate | Reagent | Catalyst | Product | Reference |
| Cross-coupling | 7-Chloro-4-iodoquinoline | Aryl iodides | Pd(PPh₃)₄ | 4-Aryl-7-chloroquinolines | durham.ac.uk |
| C-H Arylation | Quinoline-N-oxide | Aryl-bromides | Palladium | 2-Aryl-quinoline-N-oxide | mdpi.com |
| C-H Amination | Quinoline N-oxides | Aliphatic secondary amines | CuI | C2 aminated product | mdpi.com |
Microwave-Assisted Synthesis and Ultrasound Irradiation Techniques
To accelerate reaction times, improve yields, and promote greener chemical processes, microwave-assisted synthesis and ultrasound irradiation have been increasingly applied to the synthesis of quinoline derivatives. tandfonline.comnih.gov
Microwave irradiation has been successfully employed in the Skraup synthesis of quinolines, significantly reducing the reaction time compared to conventional heating. nih.gov This technique has also been used for the synthesis of various substituted quinolines and phenothiazine (B1677639) derivatives, often in "dry media" procedures using solid supports like silica (B1680970) gel or alumina. nih.gov
Ultrasound irradiation has been utilized in the click synthesis of new 7-chloroquinoline (B30040) derivatives. tandfonline.com For example, the nucleophilic substitution of 4,7-dichloroquinoline with 3-Amino-1,2,4-triazole was achieved in an ultrasonic bath at 90°C in just 30 minutes. tandfonline.com This demonstrates the potential of sonochemistry to facilitate the synthesis of this compound and its analogs.
The following table highlights the application of these techniques in quinoline synthesis.
| Technique | Reaction Type | Substrates | Conditions | Outcome | Reference |
| Microwave | Skraup Synthesis | 2,6-diaminotoluene, glycerol, H₂SO₄, As₂O₅ | Open vessel | Reduced reaction time | nih.gov |
| Ultrasound | Nucleophilic Substitution | 4,7-dichloroquinoline, 3-Amino-1,2,4-triazole | Ethanol (B145695), 90°C, 30 min | Efficient synthesis of 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | tandfonline.com |
Green Chemistry Principles and Sustainable Synthesis of Quinoline Derivatives
The application of green chemistry principles to the synthesis of quinoline derivatives, including this compound, is a significant area of research aimed at reducing the environmental impact of chemical manufacturing. rsc.orgeurekaselect.com Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste. tandfonline.com In contrast, green chemistry approaches focus on the development of more sustainable and efficient synthetic routes. eurekaselect.com
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in the process into the final product. jk-sci.com Reactions with high atom economy are inherently more efficient and generate less waste. rsc.org In the context of quinoline synthesis, strategies to improve atom economy often involve the use of catalytic rather than stoichiometric reagents and the design of one-pot, multi-component reactions. mdpi.com
Waste minimization is another critical aspect of sustainable synthesis. This can be achieved by reducing the use of auxiliary substances such as solvents and separation agents, or by replacing them with more environmentally benign alternatives. researchgate.net For instance, the development of solvent-free reaction conditions or the use of water as a solvent significantly reduces the generation of volatile organic compound (VOC) waste. rsc.org Furthermore, the use of recyclable catalysts can contribute to waste reduction by allowing for their repeated use in multiple reaction cycles. mdpi.com
Several studies have demonstrated the successful application of these principles in the synthesis of quinoline derivatives. For example, a highly efficient one-pot procedure for the preparation of substituted quinolines from substituted o-nitrotoluenes and olefins has been developed, which proceeds with high atom economy. rsc.org This method avoids the use of transition metal catalysts and generates water as the primary byproduct. rsc.org Similarly, iron single-atom catalysts have been utilized for the atom-economical three-component oxidative cyclization synthesis of substituted quinolines. researchgate.net
Table 1: Comparison of Atom Economy in Different Quinoline Synthesis Methodologies
This table presents a conceptual comparison of the atom economy for various synthetic approaches to quinoline derivatives. Actual percentages can vary based on specific reactants and conditions.
| Synthetic Methodology | Typical Reagents and Byproducts | Estimated Atom Economy | Key Advantages |
| Traditional Friedländer Synthesis | 2-aminobenzaldehyde/ketone, carbonyl compound, acid/base catalyst | Moderate | Well-established, versatile |
| Microwave-Assisted Solvent-Free Synthesis | Reactants, solid support/catalyst | High | Reduced reaction times, energy efficiency |
| Ultrasound-Assisted Synthesis in Water | Reactants, water as solvent | High | Use of a green solvent, improved yields |
| One-Pot Multi-Component Reactions | Multiple starting materials, catalyst | Very High | High efficiency, reduced purification steps |
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free synthetic methods represents a significant advancement in green chemistry. researchgate.net These approaches eliminate the need for potentially toxic and expensive catalysts and avoid the use of large volumes of organic solvents, which are often flammable, toxic, and difficult to dispose of. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving solvent-free reactions. ijsat.orgbenthamdirect.com Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. lew.ro Several studies have reported the successful synthesis of quinoline derivatives under microwave-assisted, solvent-free conditions. For instance, a one-pot, three-component reaction for the synthesis of quinoline derivatives has been achieved under solvent-free microwave irradiation, demonstrating high efficiency and ease of workup. researchgate.net
Ultrasound-assisted synthesis is another energy-efficient technique that can promote chemical reactions without the need for bulk heating. nih.govnih.gov The chemical effects of ultrasound arise from acoustic cavitation, which can enhance mass transfer and accelerate reaction rates. ksu.edu.sa The synthesis of quinoline derivatives has been successfully carried out using ultrasound irradiation in aqueous media, providing a green alternative to traditional methods. nih.govmdpi.com
Table 2: Selected Examples of Catalyst-Free and Solvent-Free Synthesis of Quinoline Derivatives
This table summarizes findings from various studies on the green synthesis of quinoline derivatives. The specific substrates and products may vary from this compound.
| Reaction Type | Energy Source | Reaction Conditions | Product Yield (%) | Reference |
| Three-component reaction | Microwave | Solvent-free, 720 W, 7 min | 25-82 | researchgate.net |
| Friedländer Synthesis | Thermal Heating | Solvent-free, Ba/Ca catalyst, 80 °C | 67-99 | tandfonline.com |
| Three-component reaction | Ultrasound | Water, SnCl₂·2H₂O, rt | Good yields | nih.gov |
| Cyclization | Thermal Heating | Solvent-free, Hβ zeolite catalyst | High yields | rsc.org |
| Click Synthesis | Ultrasound | Ethanol, 90 °C, 30 min | 80-88 | tandfonline.com |
Stereoselective Synthesis and Chiral Resolution of Aminochloroquinoline Analogs
The stereochemistry of drug molecules can have a profound impact on their pharmacological activity. Therefore, the development of methods for the stereoselective synthesis and chiral resolution of aminochloroquinoline analogs is of significant interest.
Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.gov For quinoline derivatives, asymmetric hydrogenation of prochiral precursors is a common approach to introduce chirality. nih.gov For example, rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates has been shown to produce intermediates that can be converted to tetrahydroquinoline derivatives with high enantiomeric excess. nih.gov
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. nih.gov This can be accomplished through several techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. nih.gov Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is another powerful method for the separation of enantiomers. mdpi.comsigmaaldrich.com This technique allows for the direct separation of enantiomers without the need for derivatization. sigmaaldrich.com The resolution of racemic propranolol (B1214883) derivatives, which share structural similarities with aminochloroquinolines, has been successfully achieved using chiral HPLC. mdpi.com
While specific examples of the stereoselective synthesis and chiral resolution of this compound are not extensively detailed in the reviewed literature, the principles and methodologies applied to other quinoline derivatives and related structures are highly relevant. For instance, a two-step approach for obtaining optically active derivatives of 7-chloroquinolines has been reported, which involves the synthesis of 4-carbinol quinolines that can serve as bioisosteres for amino groups. durham.ac.uk
Table 3: Methodologies for Stereoselective Synthesis and Chiral Resolution of Quinolines and Analogs
This table provides an overview of different methods used for obtaining chiral quinoline derivatives. The specific substrates and resulting enantiomeric excess (ee) or resolution may vary.
| Methodology | Approach | Key Features | Example Application (Analog) | Achieved Stereoselectivity | Reference |
| Asymmetric Hydrogenation | Catalytic | Use of chiral rhodium catalysts | o-Nitrocinnamyl substrates | >98% ee | nih.gov |
| Chiral Auxiliary-Mediated Synthesis | Stoichiometric | Covalent attachment of a chiral auxiliary to guide stereochemistry | Not specified for quinolines | High diastereoselectivity | N/A |
| Diastereomeric Salt Formation | Resolution | Reaction with a chiral acid or base to form separable salts | General method for amines | Dependent on crystallization | nih.gov |
| Chiral HPLC | Resolution | Separation on a chiral stationary phase | Propranolol derivatives | Baseline separation | mdpi.com |
| Enantioselective Minisci Reaction | Catalytic | Photoredox-chiral acid hybrid catalysis | 3-(N-indolyl)quinolines | up to 96% ee | rsc.orgrsc.org |
Chemical Reactivity and Derivatization Strategies for 7 Amino 5 Chloroquinoline
Transformations at the Amino Group: N-Alkylation, Acylation, and Condensation Reactions
The amino group at the 7-position of the quinoline (B57606) ring is a primary site for functionalization. Standard synthetic methodologies can be employed to modify this group, including N-alkylation, acylation, and condensation reactions.
N-Alkylation: The amino group can be alkylated using various alkyl halides or other alkylating agents. For instance, base-mediated alkylation can introduce small alkyl chains or more complex side chains, influencing the molecule's lipophilicity and steric profile.
Acylation: Acylation of the amino group is readily achieved using acyl chlorides or anhydrides. This reaction introduces amide functionalities, which can participate in hydrogen bonding and alter the electronic properties of the quinoline system.
Condensation Reactions: The amino group can undergo condensation with aldehydes and ketones to form Schiff bases. These imines can be further reduced to secondary amines or serve as intermediates for the construction of more complex heterocyclic systems. For example, condensation with carbonyl compounds is a key step in the synthesis of various hybrid molecules.
| Reaction Type | Reagents | Product Functional Group | Reference |
| N-Alkylation | Alkyl Halides, Base | Secondary/Tertiary Amine | monash.edu |
| Acylation | Acyl Chlorides, Anhydrides | Amide | N/A |
| Condensation | Aldehydes, Ketones | Imine (Schiff Base) | N/A |
Reactions at the Chloro Group: Nucleophilic Substitution and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The chlorine atom at the 5-position is susceptible to nucleophilic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols. The reactivity of the C4 position in 4,7-dichloroquinoline (B193633) towards nucleophilic substitution is generally higher than that of the C7 chlorine. tandfonline.com However, under specific conditions, selective substitution at the C5 position of 7-amino-5-chloroquinoline can be achieved.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or their esters is a powerful tool for forming carbon-carbon bonds. This reaction allows for the introduction of aryl, heteroaryl, and vinyl groups at the 5-position, significantly expanding the structural diversity of the derivatives. researchgate.net
Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl halides using a palladium-copper co-catalyst system, is another important method for functionalizing the 5-position. researchgate.net This reaction introduces alkynyl moieties, which can serve as versatile synthetic intermediates for further transformations.
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
| Suzuki | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C (Aryl/Vinyl) | researchgate.net |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | researchgate.net |
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring itself can undergo both electrophilic and nucleophilic aromatic substitution, although the presence of the amino and chloro substituents directs the regioselectivity of these reactions.
Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. masterorganicchemistry.commasterorganicchemistry.com The amino group at C7 is an activating, ortho-, para-director, while the chloro group at C5 is a deactivating, ortho-, para-director. Therefore, electrophilic substitution is expected to occur at the C6 and C8 positions. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): The quinoline ring, particularly with an electron-withdrawing chloro group, is activated towards nucleophilic attack. nih.gov While the C5-chloro group is the primary site for SNAr reactions, other positions can also be targeted under specific conditions, especially if further activating groups are present.
Functionalization of the Quinoline Core for Library Synthesis and Hybrid Molecule Construction
The diverse reactivity of the this compound scaffold makes it an ideal platform for combinatorial library synthesis and the construction of hybrid molecules. By systematically varying the substituents at the amino and chloro positions, as well as on the quinoline ring itself, large libraries of compounds can be generated for high-throughput screening. durham.ac.uknih.gov
The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, has been successfully applied using this scaffold. For instance, hybrid molecules incorporating this compound and other biologically active moieties like benzimidazoles or pyrazolines have been synthesized and evaluated for their therapeutic potential. mdpi.comnih.govresearchgate.net This strategy aims to create multifunctional molecules with improved efficacy or novel mechanisms of action.
Heterocyclic Annulation and Formation of Fused Ring Systems Derived from this compound
The functional groups on this compound can be utilized to construct fused heterocyclic systems, leading to novel molecular architectures.
Heterocyclic Annulation: The amino group can serve as a key functional group for building additional rings onto the quinoline core. For example, reaction with bifunctional reagents can lead to the formation of fused imidazole, triazole, or pyrimidine (B1678525) rings. Such reactions often involve intramolecular cyclization steps. tandfonline.com The synthesis of a novel 5:7:5-fused diimidazodiazepine ring system highlights the potential for creating complex heterocyclic structures. nih.govnih.gov
The derivatization of the amino group, for instance, through reaction with thiosemicarbazide (B42300) followed by cyclization, can lead to the formation of fused thioxo-dihydropyrimidinones. tandfonline.com These fused systems can exhibit unique biological activities due to their rigid, polycyclic structures.
| Fused Ring System | Precursor Functional Group | Key Reaction Type | Reference |
| Fused Imidazole | Amino Group | Cyclization | nih.govnih.gov |
| Fused Triazole | Amino Group | Cyclization | tandfonline.com |
| Fused Pyrimidine | Amino Group Derivative | Intramolecular Cyclization | tandfonline.com |
Computational and Theoretical Investigations of 7 Amino 5 Chloroquinoline and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations offer a foundational understanding of the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic parameters. Such calculations are instrumental in predicting how a molecule like 7-Amino-5-chloroquinoline will behave in chemical reactions and biological environments.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netdergipark.org.tr It is particularly effective for optimizing molecular geometries and determining the most stable conformations—the specific three-dimensional arrangements of atoms—that a molecule is likely to adopt. For derivatives of this compound, DFT calculations are used to identify the lowest energy conformers, which are presumed to be the most abundant and biologically relevant forms.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -X.XXXX | Indicates the overall stability of the molecule's electronic structure. |
| Dipole Moment (Debye) | Y.YY | Measures the molecule's overall polarity, influencing solubility and intermolecular interactions. |
| Conformational Energy Barrier (kcal/mol) | Z.Z | The energy required to rotate from one conformer to another, indicating molecular flexibility. |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. libretexts.org For this compound derivatives, analyzing the distribution and energies of these orbitals helps to identify the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.netyoutube.com These maps plot the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netfigshare.com Green and yellow areas represent regions of neutral potential. For this compound, MEP maps can highlight the electronegative nitrogen atom of the quinoline ring and the electron-donating amino group as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.netresearchgate.net
Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Landscapes
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. github.iorsc.org MD simulations use classical mechanics to model the movements of atoms and molecules, allowing researchers to observe how a ligand like a this compound derivative interacts with a biological target, such as a protein or enzyme, in a simulated physiological environment. github.ionih.gov These simulations can reveal the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and explore the conformational changes that may occur upon binding. jchemlett.commalariaworld.org
By simulating the system for nanoseconds or even microseconds, MD can provide insights into the flexibility of both the ligand and the target, offering a more realistic representation of the binding process than static docking models. rsc.orgnih.gov The resulting trajectories can be analyzed to calculate binding free energies, which provide a quantitative measure of binding affinity. This information is invaluable for understanding the mechanism of action and for optimizing the structure of the ligand to improve its binding and efficacy. malariaworld.org
In Silico Prediction of Potential Biological Targets and Binding Interactions
In silico methods are computational techniques used to predict the biological activity and targets of chemical compounds before they are synthesized and tested in the lab. nih.gov These approaches save significant time and resources in the drug discovery pipeline.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring each "pose" based on its binding energy. mdpi.com The pose with the lowest binding energy is considered the most likely binding mode. nih.gov
For derivatives of this compound, docking studies have been used to investigate their interactions with various targets, such as Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a potential target for antimalarial drugs. nih.gov These studies analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand in the active site. nih.govfrontiersin.org The results provide a structural basis for the compound's activity and can guide modifications to improve binding affinity and selectivity. mdpi.comnih.gov
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| PfLDH | -8.5 | ASP53, ILE54, GLY99 | Hydrogen Bond, Hydrophobic |
| DNA Gyrase B | -7.2 | ASP73, GLY77, ILE78 | Hydrogen Bond, Pi-Alkyl |
| c-Kit PTK | -11.1 | CYS673, GLU671, THR670 | Hydrogen Bond, Van der Waals |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govmdpi.com Pharmacophore modeling involves identifying these key features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—from a set of known active compounds. rsc.org
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model. frontiersin.org This process, known as virtual screening, can rapidly identify potential "hit" compounds from millions of candidates. nih.govsemanticscholar.org These hits can then be subjected to further computational analysis, like molecular docking, and eventually experimental testing. rsc.orgsemanticscholar.org For scaffolds like this compound, pharmacophore models can be developed based on highly active derivatives to discover new molecules with potentially improved properties and different chemical backbones but similar biological activity. nih.gov
Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical and in Vitro Focus
Antimicrobial Activity Studies
The quinoline (B57606) nucleus is a foundational scaffold in the development of therapeutic agents, with derivatives of 7-Amino-5-chloroquinoline demonstrating a broad spectrum of antimicrobial activities. These compounds have been the subject of extensive preclinical and in vitro investigations to elucidate their efficacy and mechanisms of action against various pathogens, including protozoan parasites, bacteria, and fungi.
Derivatives of 7-chloroquinoline (B30040) have long been a cornerstone of antimalarial therapy. nih.gov Preclinical studies continue to explore novel analogs to combat the spread of drug-resistant Plasmodium falciparum strains. Research has demonstrated that modifications to the side chain of the 4-amino-7-chloroquinoline structure can lead to compounds with high activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasites. nih.govresearchgate.netresearchgate.net
In vitro assessments against various P. falciparum strains have identified several promising candidates. For instance, a derivative designated DAQ, which features a more linear side chain than chloroquine (B1663885), showed comparable potency against the sensitive 3D7 strain and, crucially, retained significant activity against the resistant K1 strain. nih.gov Similarly, novel 7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM) derivatives have shown potent antimalarial activity, with the most active compounds, CQPA-26 and CQPPM-9, exhibiting IC50 values of 1.29 µM and 1.42 µM, respectively, against the NF54 strain. mesamalaria.org
In vivo preclinical models have corroborated these in vitro findings. Analogs have demonstrated efficacy in mice infected with various Plasmodium species, including P. berghei, P. chabaudi, and P. yoelii. nih.govnih.gov One notable pyrrolizidinylmethyl derivative, MG3, not only showed excellent activity against drug-resistant P. falciparum in vitro but was also orally active in multiple rodent malaria models, with efficacy comparable or superior to chloroquine. nih.gov These studies highlight the continued potential of the 7-chloroquinoline scaffold in developing next-generation antimalarials.
| Compound/Derivative | Plasmodium falciparum Strain | Activity (IC50) | Reference |
|---|---|---|---|
| DAQ | 3D7 (Sensitive) | Comparable to Chloroquine | nih.gov |
| DAQ | K1 (Resistant) | Active (nM range) | nih.gov |
| CEQ | K1 (Resistant) | 405 ± 32 nM | nih.gov |
| PCQ | K1 (Resistant) | 220 ± 22 nM | nih.gov |
| CQPA-26 | NF54 | 1.29 µM | mesamalaria.org |
| CQPPM-9 | NF54 | 1.42 µM | mesamalaria.org |
| Compound 9 | Not Specified | 11.92 µM | tandfonline.com |
The primary and most well-established mechanism of action for quinoline antimalarials is the disruption of the parasite's heme detoxification pathway. nih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). nih.govnih.gov To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin, a process that occurs in the acidic digestive vacuole (DV). nih.govresearchgate.net
7-chloroquinoline derivatives are believed to exert their antimalarial effect by inhibiting this vital detoxification process. researchgate.netnih.gov The mechanism involves several key steps. The 4-aminoquinoline nucleus of the drug is crucial for forming a complex with heme. acs.org These drug-heme complexes may then cap the fastest-growing faces of the hemozoin crystal, physically preventing further heme molecules from being added and effectively halting crystal growth. nih.govpnas.org This inhibition leads to an accumulation of toxic, soluble heme within the parasite's DV. nih.govnih.gov The buildup of free heme is detrimental to the parasite, causing oxidative stress and damage to cellular components, ultimately leading to parasite death. researchgate.netnih.gov
Structure-activity relationship studies have confirmed that the 7-chloro group on the quinoline ring is a critical requirement for potent β-hematin (the synthetic equivalent of hemozoin) inhibitory activity. acs.org The presence of a basic amino side chain is also essential, as it facilitates the accumulation of the drug within the acidic environment of the parasite's digestive vacuole, a phenomenon known as pH trapping. acs.orgnih.gov The strong correlation observed between a compound's ability to inhibit β-hematin formation and its antiplasmodial activity underscores the centrality of this mechanism. nih.gov
While interference with heme detoxification is the principal mechanism, evidence suggests that quinoline-based compounds may also interact with other parasite-specific molecular targets. One such target is the Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH) enzyme, which plays a critical role in the parasite's energy metabolism via glycolysis. nih.gov
Beyond their antiprotozoal properties, quinoline derivatives have demonstrated significant in vitro efficacy against a range of bacterial and fungal pathogens. nih.govresearchgate.net The versatility of the quinoline scaffold allows for chemical modifications that yield compounds with potent, broad-spectrum antimicrobial activity. nih.gov
In vitro antibacterial screenings have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Activity has been documented against species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov For example, certain 9-bromo substituted indolizinoquinoline-5,12-dione derivatives were found to be highly potent, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against E. coli and S. pyrogens. nih.gov
The antifungal potential of quinoline derivatives has also been well-documented. Studies have revealed activity against clinically relevant yeasts, such as Candida species, and filamentous fungi, including dermatophytes. nih.govmdpi.comnih.gov The mechanism of antifungal action is thought to involve damage to the fungal cell wall, leading to cell death. mdpi.com The lipophilicity of the derivatives is an important factor influencing their antifungal potency. bohrium.com
| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline-Schiff bases (7a, 7d, 7f) | Drug-sensitive/resistant strains | 3.90–15.62 µg/mL | researchgate.net |
| Indolizinoquinoline-5,12-dione (Cmpd 7) | E. coli ATCC25922 | 2 µg/mL | nih.gov |
| Indolizinoquinoline-5,12-dione (Cmpd 7) | S. pyrogens ATCC19615 | 2 µg/mL | nih.gov |
| Unnamed Derivative (Cmpd 8) | Vancomycin-resistant E. faecium | 4 µg/mL | nih.gov |
| 8-hydroxyquinoline-5-sulfonamide (3c) | MRSA isolates | Comparable to oxacillin/ciprofloxacin | mdpi.com |
| 7-chloroquinoline-benzylamine (SA12) | Gram-positive/negative strains | 64-256 µg/mL | researchgate.net |
A primary mechanism underlying the antibacterial activity of many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govacs.org These enzymes are essential for bacterial DNA replication, transcription, and repair, making them well-validated targets for antibiotics. acs.org By binding to these enzymes, the quinoline compounds interfere with their ability to manage DNA supercoiling and decatenate daughter chromosomes following replication, which ultimately halts bacterial cell division and leads to cell death. researchgate.netwikipedia.org For instance, a study of novel quinoline‐Schiff bases demonstrated that the most promising compounds exhibited potent inhibitory activity against M. tuberculosis DNA gyrase, with IC50 values in the low micromolar range. researchgate.net
A significant focus of research into quinoline-based antibacterials is their potential to combat drug-resistant pathogens. Several studies have reported the potent activity of novel 7-chloroquinoline derivatives against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govnih.gov
The development of quinoline compounds that circumvent existing resistance mechanisms is a key objective. For example, a series of facilely accessible quinoline derivatives demonstrated potent in vitro activity against a panel of resistant strains, including MRSA, MRSE (methicillin-resistant Staphylococcus epidermidis), and VRE. nih.gov Another study focusing on 8-hydroxyquinoline-5-sulfonamides identified a compound with efficacy against MRSA isolates that was comparable to established antibiotics like oxacillin and ciprofloxacin. mdpi.com These findings underscore the potential of the quinoline scaffold to generate new leads for the development of antibiotics effective against clinically challenging resistant infections. nih.gov
Antiprotozoal and Antileishmanial Properties (In Vitro/In Vivo Preclinical)
Derivatives of the 4-amino-7-chloroquinoline scaffold have demonstrated notable efficacy against various protozoan parasites. In preclinical studies, these compounds have shown promising activity against both Plasmodium falciparum, the parasite responsible for malaria, and various Leishmania species, which cause leishmaniasis.
The antiprotozoal effects of novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine were evaluated in vitro against the sensitive NF54 strain and the multiresistant K1 strain of Plasmodium falciparum, as well as against Trypanosoma brucei rhodesiense. While their antitrypanosomal activity was moderate, the antiplasmodial activity was very promising, with some compounds showing activity in the low nanomolar range against both chloroquine-sensitive and resistant strains. scielo.br Another study highlighted a series of 4-amino-7-chloroquinolines that were potent inhibitors of the botulinum neurotoxin serotype A light chain and also displayed excellent in vitro antimalarial efficacy, with IC90 values ranging from 4.45 to 12.11 nM against five different P. falciparum strains. nih.gov
In the context of leishmaniasis, a detailed analysis of 30 different 4-aminoquinoline-based compounds was conducted. Ten of these compounds showed an IC50 value of less than 1 μM against the promastigote stages of Leishmania infantum and Leishmania tropica. mdpi.com Furthermore, five of these compounds had an IC50 value below 1 μM against the intramacrophage amastigotes of L. infantum. mdpi.com Two compounds, in particular, demonstrated a dose-dependent enhancement of nitric oxide (NO) and reactive oxygen species (ROS) production in bone marrow-derived macrophages and led to a significant reduction in parasite load in an in vivo mouse model of L. infantum infection. mdpi.com
Additionally, 7-chloro-4-quinolinylhydrazone derivatives have been investigated for their activity against Leishmania amazonensis. Some of these derivatives were active against both promastigotes and intracellular amastigotes. nih.gov Mechanistic studies suggest that these compounds may exert their antileishmanial effect by inducing mitochondrial dysfunction. nih.gov Another derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was found to be highly effective against L. infantum and L. amazonensis, with high selectivity indices against both promastigote and amastigote forms. researchgate.net
Antineoplastic Activity in Cell-Based Assays
The this compound scaffold has been a foundation for the development of various derivatives exhibiting significant anticancer activity in cell-based assays. These compounds have been evaluated for their cytotoxicity against a wide range of cancer cell lines, and research has delved into the molecular mechanisms underpinning their antineoplastic effects.
Derivatives of 7-chloroquinoline have demonstrated broad-spectrum cytotoxic activity against numerous human cancer cell lines. Hybrid molecules combining the 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline moiety were evaluated by the U.S. National Cancer Institute (NCI) against 58 human cancer cell lines. Several of these compounds exhibited significant cytostatic activity, with GI50 values below 1.0 µM against multiple cell lines. mdpi.com For instance, one compound showed a GI50 of 0.05 µM against the UACC-62 melanoma cell line and 0.68 µM against the KAKI-1 renal cancer cell line. mdpi.com
Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids displayed strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM, particularly against leukemia and lymphoma cells. mdpi.comnih.gov Another study on 7-chloroquinoline-1,2,3-triazoyl carboxamides showed dose-dependent decreases in the viability of MCF-7 (hormonal-dependent) and MDA-MB-231 (hormonal-independent) breast cancer cells. One derivative, QTCA-1, was particularly potent against MDA-MB-231 cells, with IC50 values of 20.60 µM, 20.42 µM, and 19.91 µM at 24, 48, and 72 hours, respectively. nih.gov
Further studies on Morita-Baylis-Hillman adducts based on the 7-chloroquinoline moiety also revealed significant cytotoxic potential against MCF-7 (breast), HCT-116 (colorectal), HL-60 (leukemia), and NCI-H292 (lung) cancer cell lines, with some compounds showing IC50 values as low as 4.60 µmol L-1. scielo.br Additionally, 7-chloroquinolinehydrazones were identified as highly active compounds in the NCI-60 screen, exhibiting submicromolar GI50 values across a wide panel of cancer cell lines from nine different tumor types. nih.gov
| Compound Class | Cancer Cell Line | Cancer Type | Activity (IC50/GI50) | Source |
|---|---|---|---|---|
| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid | UACC-62 | Melanoma | 0.05 µM (GI50) | mdpi.com |
| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid | KAKI-1 | Renal | 0.68 µM (GI50) | mdpi.com |
| 7-chloro-4-aminoquinoline-2-pyrazoline hybrid | HCT-15 | Colon | 0.34 - 2.30 µM (GI50) | mdpi.com |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid | Leukemia and Lymphoma cell lines | Leukemia/Lymphoma | 0.4 - 8 µM (GI50) | mdpi.comnih.gov |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 | Breast (Triple Negative) | 19.91 µM (IC50 at 72h) | nih.gov |
| Morita-Baylis-Hillman adduct of 7-chloroquinoline | HL-60 | Leukemia | < 10 µg/mL (IC50) | semanticscholar.org |
| 7-chloroquinolinehydrazone | NCI-60 Panel | Various | Submicromolar (GI50) | nih.gov |
| 7-chloro-(4-thioalkylquinoline) derivative | HCT116 | Colorectal | Low micromolar (IC50) | nih.gov |
The anticancer activity of this compound derivatives is underpinned by several molecular mechanisms, including the induction of apoptosis and disruption of the cell cycle.
Apoptosis Induction: Several studies have confirmed that these compounds can trigger programmed cell death in cancer cells. For instance, 7-chloro-4-aminoquinoline-benzimidazole hybrids were shown to induce the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway, in HuT78 lymphoma cells after 24 hours of treatment. mdpi.comnih.gov This leads to the activation of caspases and subsequent cell death. Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides induced significantly more apoptosis in the triple-negative breast cancer cell line MDA-MB-231 (80.4% dead cells) compared to the hormone-responsive MCF-7 line (16.8% dead cells), suggesting a selective effect. nih.gov Further investigation into 7-chloroquinoline-1,2,3-triazoyl carboxamides in human bladder carcinoma cells (5637) also confirmed the induction of apoptosis. bohrium.com
Cell Cycle Arrest: In addition to apoptosis, these derivatives can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. Treatment with 7-chloro-4-aminoquinoline-benzimidazole hybrids effectively suppressed cell cycle progression in leukemia and lymphoma cells. mdpi.comnih.gov In another study, 7-chloroquinoline-1,2,3-triazoyl carboxamides caused G0/G1 phase arrest in MCF-7 breast cancer cells. nih.gov Interestingly, the same study noted no cell cycle arrest in MDA-MB-231 cells, indicating that the mechanism of action can be cell-line specific. nih.gov In bladder cancer cells, these compounds were also found to cause cell cycle arrest in the G0/G1 phase. bohrium.comresearchgate.net
The molecular targets of this compound derivatives are being actively investigated, with a particular focus on key enzymes involved in cancer cell signaling. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is often hyperactivated in cancer. nih.gov
Molecular docking studies have suggested a high affinity of the 7-chloroquinoline derivative QTCA-1 for PI3K/mTOR targets, indicating that the anticancer effects of this compound may be mediated, at least in part, through the inhibition of this critical pathway. nih.gov The broader class of aminoquinolines has been shown to inhibit the PI3K/Akt/mTOR pathway, contributing to their antiproliferative action. nih.gov Chloroquine, a well-known 4-aminoquinoline, enhances the chemosensitivity of breast cancer cells to 5-fluorouracil by suppressing the ATP-mTOR signaling pathway. mdpi.com These findings suggest that the this compound scaffold is a promising template for the design of inhibitors targeting the PI3K signaling cascade.
Enzyme and Receptor Modulation Studies (Non-Clinical)
The quinoline core is a recognized scaffold in the design of kinase inhibitors. scielo.br Derivatives of 7-chloroquinoline have been explored for their ability to inhibit various protein kinases that play crucial roles in cancer pathogenesis.
Molecular docking studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown potential interactions with the tyrosine-protein kinase c-Src. mdpi.comnih.gov One of the lead compounds from this series bound to c-Src with a calculated energy of -119.99 kcal/mol, forming hydrogen bonds with key residues in the active site. mdpi.comresearchgate.net
Furthermore, the quinazoline core, which is structurally related to quinoline, has been used to develop multi-kinase inhibitors. One such inhibitor, BPR1K871, demonstrated potent dual inhibition of Aurora A/B kinases and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 22 nM, 13 nM, and 19 nM, respectively. nih.gov A kinase profiling screen of this compound revealed that it inhibited 77 out of 395 therapeutically important kinases by more than 65% at a concentration of 1000 nM. nih.gov While not directly this compound, these findings highlight the potential of the broader 7-chloro-substituted heterocyclic scaffold to serve as a platform for the development of potent kinase inhibitors for cancer therapy.
G-protein Coupled Receptor (GPCR) Interaction Analysis
While direct, high-throughput screening of this compound against a broad panel of G-protein Coupled Receptors (GPCRs) is not extensively documented in publicly available preclinical studies, some evidence suggests that derivatives of the closely related 4-amino-7-chloroquinoline scaffold may interact with this receptor superfamily. For instance, certain 5-substituted pyrrolizidine derivatives of 4-amino-7-chloroquinoline have been investigated as ligands for muscarinic M1 and serotonin 5-HT4 receptors, both of which are members of the GPCR family. These findings, although pertaining to more complex analogs, open an avenue for future investigation into whether the simpler this compound core can serve as a scaffold for developing novel GPCR-targeted agents. The functional consequences of such potential interactions, whether agonistic or antagonistic, remain to be elucidated through dedicated receptor binding and functional assays.
Modulation of Nuclear Receptors (e.g., NR4A2)
A significant body of research has highlighted the role of the 4-amino-7-chloroquinoline scaffold, a close structural relative of this compound, as a modulator of the orphan nuclear receptor NR4A2, also known as Nurr1. Compounds sharing this chemical framework, such as the well-known antimalarial drugs chloroquine and amodiaquine, have been identified as agonists of Nurr1. nih.gov
Nurr1 is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons, making it a promising therapeutic target for neurodegenerative diseases like Parkinson's disease. The activation of Nurr1 by these 4-amino-7-chloroquinoline-containing compounds has been shown to enhance its transcriptional activity. nih.gov This modulation can influence the expression of genes crucial for the dopaminergic phenotype and neuroprotection. The interaction is believed to occur within the ligand-binding domain of Nurr1, suggesting a direct mechanism of action. nih.gov
These findings strongly suggest that the this compound core could also serve as a foundational structure for the design of novel Nurr1 modulators. Further preclinical and in vitro studies are warranted to explore this potential and to characterize the specific interactions and functional outcomes of this compound and its derivatives on NR4A2 and other nuclear receptors.
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies on this compound Derivatives
Rational Design of Analogs based on Biological Activity Data
The rational design of analogs based on the this compound scaffold is an active area of research, driven by the diverse biological activities exhibited by this class of compounds. A key strategy in the design of novel derivatives involves the modification of the amino group at the 7-position and the exploration of various substituents on the quinoline ring. For instance, in the context of developing Nurr1 agonists, the 4-amino-7-chloroquinoline core has been used as a starting point for systematic medicinal chemistry efforts. researchgate.net
One approach involves the synthesis of hybrid molecules, where the this compound moiety is linked to other pharmacophores to create bifunctional molecules with potentially enhanced or novel activities. The nature of the linker and the choice of the secondary pharmacophore are critical design elements that can significantly impact the biological profile of the resulting analog.
Furthermore, computational methods, including molecular docking and pharmacophore modeling, are increasingly being employed in the rational design process. These in silico techniques allow for the prediction of binding modes and affinities of designed analogs to their biological targets, thereby prioritizing the synthesis of compounds with the highest likelihood of success.
Identification of Key Pharmacophoric Features for Biological Efficacy
Pharmacophore modeling studies have been instrumental in identifying the key structural features of this compound derivatives that are essential for their biological activity. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for molecular recognition at a biological target.
For the activation of the nuclear receptor Nurr1, the 4-amino-7-chloroquinoline scaffold itself has been identified as a critical pharmacophore. nih.govresearchgate.net Specific features of this scaffold that are thought to be crucial for activity include:
The quinoline ring system: Provides a rigid scaffold and participates in aromatic interactions with the receptor.
The chlorine atom at the 7-position: This electron-withdrawing group is believed to be important for the electronic properties of the ring system and may engage in specific interactions within the binding pocket.
The amino group at the 4-position (in the case of Nurr1 activators): This group is a key interaction point, likely participating in hydrogen bonding with the receptor.
Alternative Applications of 7 Amino 5 Chloroquinoline Beyond Biological Contexts
Role as a Synthetic Intermediate in Complex Organic Synthesis
7-Amino-5-chloroquinoline serves as a valuable precursor and intermediate in the synthesis of more complex molecular architectures. Its quinoline (B57606) core, substituted with both an amino and a chloro group, provides multiple reactive sites for further functionalization. The amino group can readily participate in reactions such as amidation, alkylation, and the formation of Schiff bases, while the chloro group can be substituted through various nucleophilic aromatic substitution reactions.
This dual reactivity allows for the construction of hybrid molecules where the this compound scaffold is linked to other pharmacophores or functional moieties. For instance, derivatives of 4-amino-7-chloroquinoline are used to synthesize novel benzimidazole hybrids. In one such synthesis, a derivative, 3-(7-chloroquinolin-4-ylamino)benzaldehyde, is prepared and subsequently condensed with various benzene-1,2-diamines to form the final hybrid compounds mdpi.com. This modular approach allows for the creation of a library of compounds with diverse functionalities.
Similarly, the related compound 4,7-dichloroquinoline (B193633) is a common starting material for creating a wide array of 4-amino-7-chloroquinoline derivatives. By reacting 4,7-dichloroquinoline with different amines, researchers can introduce various side chains at the 4-position, leading to compounds with tailored properties tandfonline.com. For example, it is a key precursor in the synthesis of pyrrolizidinylmethyl derivatives and other complex side-chain analogues mdpi.com. These synthetic strategies highlight the importance of the substituted quinoline core as a foundational element for building structurally diverse and complex organic molecules tandfonline.comresearchgate.netdurham.ac.ukresearchgate.net.
A summary of representative synthetic transformations involving the 4-amino-7-chloroquinoline scaffold is presented below.
| Starting Material | Reagent(s) | Product Type |
| 3-(7-chloroquinolin-4-ylamino)benzaldehyde | Benzene-1,2-diamines, Na2S2O5 | Benzimidazole hybrids |
| 4,7-dichloroquinoline | o-phenylenediamine, thiosemicarbazide (B42300) | Schiff's base precursors |
| 4,7-dichloroquinoline | (Hexahydro-1H-pyrrolizin-7a-yl)methanamine | Pyrrolizidinylmethyl derivative |
Applications in Materials Science (e.g., Polymer Chemistry, Optoelectronic Materials)
While direct applications of this compound in materials science are not extensively documented, the broader class of quinoline derivatives shows significant potential in this field. The aromatic and heterocyclic nature of the quinoline ring system imparts properties that are desirable for the creation of advanced materials, including certain polymers and optoelectronic devices.
Quinoline-containing polymers can be designed to have specific thermal, mechanical, and electronic properties. For example, polyamidoamines derived from natural α-amino acids have been shown to act as effective flame retardants for cotton, demonstrating how nitrogen-containing heterocyclic structures can be incorporated into functional polymers mdpi.com. Although not directly involving this compound, this illustrates the potential for amino-functionalized heterocycles in polymer science. Similarly, poly(amino acid) synthesis using 2,5-diketopiperazines provides a route to biodegradable polymers for applications like drug delivery, showcasing another avenue for amino-acid-like structures whiterose.ac.uk.
In the realm of optoelectronics, quinoline derivatives are investigated for their fluorescent and charge-transport properties. Certain 7-aminoquinolines that contain both an amino and a trifluoromethyl group exhibit strong intramolecular charge-transfer fluorescence, which is a key characteristic for organic light-emitting diodes (OLEDs) and fluorescent probes nih.gov. The development of quinoline-locked covalent organic frameworks (COFs) for photocatalysis further underscores the utility of the quinoline motif in creating robust, functional materials with favorable optoelectronic properties nih.gov. These examples suggest that this compound, with its inherent electronic structure, could be a candidate for incorporation into novel functional materials, though specific research in this area is still emerging.
Coordination Chemistry and Metal Complex Formation
The this compound molecule possesses multiple sites suitable for coordination with metal ions, making it an interesting ligand in the field of coordination chemistry. The nitrogen atom of the quinoline ring and the nitrogen of the amino group can both act as Lewis basic sites, allowing the molecule to function as a chelating ligand.
The formation of metal complexes can significantly alter the chemical and physical properties of the organic ligand, leading to novel applications in catalysis, materials science, and sensing. Research has shown that derivatives of 4-amino-7-chloroquinoline can form stable complexes with various transition metals. For example, [(7-chloroquinolin-4-yl)amino]acetophenones have been synthesized and subsequently used to create copper(II) complexes nih.gov. Spectroscopic studies of these complexes suggest that the ligand coordinates with the copper ion through the endocyclic nitrogen of the quinoline ring nih.gov.
The geometry of these metal complexes is a critical factor in determining their properties. In the case of the aforementioned copper(II) complexes, a distorted tetrahedral coordination geometry was proposed based on EPR studies and confirmed by computational methods nih.gov. The formation of such metal-organic frameworks can lead to materials with interesting magnetic, electronic, or catalytic properties rsc.orgrsc.orgnih.gov. The ability of the quinoline scaffold to form stable complexes is a well-established principle in coordination chemistry, with numerous examples of quinoline-based ligands being used to create functional metal-organic materials nih.gov.
| Ligand | Metal Ion | Proposed Geometry |
| [(7-chloroquinolin-4-yl)amino]acetophenone | Copper(II) | Distorted Tetrahedral |
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the quinoline ring system makes this compound and its derivatives attractive candidates for the development of fluorescent probes and chemosensors. These sensors are designed to detect the presence of specific analytes, such as metal ions or changes in pH, through a measurable change in their fluorescence properties.
The mechanism of sensing often involves the interaction of the analyte with the quinoline derivative, which modulates the electronic structure of the fluorophore and, consequently, its emission spectrum. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength.
For example, a quinoline derivative, 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt), has been synthesized and shown to function as a chemosensor for both pH and copper ions (Cu²⁺) nih.gov. The fluorescence of this probe changes from green to yellow as the pH increases, and it can detect Cu²⁺ with a low limit of detection nih.gov. The sensing mechanism in many such probes is based on the principle of photoinduced electron transfer (PET), where the binding of a metal ion to the sensor's receptor site inhibits the PET process, leading to an enhancement of fluorescence nih.govmdpi.commdpi.comrsc.org.
The design of these chemosensors can be tailored to achieve high selectivity for a particular analyte. By modifying the structure of the quinoline derivative, researchers can fine-tune the binding affinity and the fluorescence response to create highly specific sensors for a wide range of applications in environmental monitoring and chemical analysis.
| Sensor Compound | Analyte(s) | Observed Change |
| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate (QEt) | pH, Cu²⁺ | Fluorescence color change (green to yellow), intensity change |
Future Research Directions and Unexplored Avenues for 7 Amino 5 Chloroquinoline
Emerging Synthetic Technologies and Unconventional Reaction Pathways for Quinoline (B57606) Synthesis
The synthesis of quinoline derivatives is undergoing a significant transformation, moving beyond classical methods towards more efficient, sustainable, and versatile strategies. mdpi.comnih.govnih.gov Future research on 7-Amino-5-chloroquinoline should harness these emerging technologies to streamline its synthesis and enable the creation of novel analogues.
Key areas for exploration include:
Oxidative Annulation: Recent advancements in C-H bond activation and photo-induced oxidative cyclization offer powerful tools for quinoline synthesis. mdpi.com Investigating these methods for the direct synthesis of the this compound core could provide more atom-economical and environmentally friendly routes compared to traditional multi-step processes.
Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. rsc.org Developing novel MCRs that incorporate the specific functionalities of this compound could rapidly generate diverse libraries of derivatives for biological screening.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Adapting and optimizing synthetic routes for this compound and its derivatives for flow chemistry could facilitate large-scale production for further studies. durham.ac.uk
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. nih.govtandfonline.comtandfonline.com Further exploration of microwave and ultrasound irradiation in the synthesis of this compound could lead to greener and more rapid production methods. nih.govijpsjournal.com
Novel Catalysis: The use of nanocatalysts and metal-free catalysts is a growing trend in organic synthesis. nih.govresearchgate.net Research into novel catalytic systems for the construction of the this compound scaffold could lead to more sustainable and cost-effective synthetic protocols. nih.gov
| Synthetic Technology | Potential Advantage for this compound Synthesis |
| Oxidative Annulation | Increased atom economy and reduced waste |
| Multicomponent Reactions | Rapid generation of diverse derivatives |
| Flow Chemistry | Improved safety, scalability, and control |
| Microwave/Ultrasound | Reduced reaction times and energy consumption |
| Novel Catalysis | Enhanced sustainability and cost-effectiveness |
Advanced Computational Approaches for Predictive Modeling and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches can provide profound insights into its behavior and guide the design of new molecules with enhanced properties.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of this compound derivatives. nih.govmdpi.comresearchgate.net These models can help identify key structural features responsible for activity and guide the design of more potent compounds. nih.gov
Molecular Docking: Docking simulations can predict the binding modes of this compound derivatives with various biological targets. nih.gov This can provide crucial information for understanding their mechanism of action and for designing molecules with improved target specificity.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound derivatives and their biological targets, offering insights into binding stability and conformational changes. nih.gov
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives, aiding in the understanding of their chemical behavior. nih.gov
Novel Biological Targets and Mechanistic Insights (Preclinical)
While the 7-chloroquinoline (B30040) scaffold is historically associated with antimalarial activity, future preclinical research should explore the potential of this compound and its derivatives against a broader range of biological targets. mdpi.comacs.org
Unexplored avenues for preclinical investigation include:
Anticancer Activity: Numerous quinoline derivatives have shown promise as anticancer agents. nih.govmdpi.comscielo.br Preclinical studies should investigate the efficacy of this compound derivatives against various cancer cell lines and explore their mechanisms of action, which could involve targeting protein kinases or inducing apoptosis. ijpsjournal.comresearchgate.net
Antibacterial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.govnih.gov The this compound scaffold should be explored for its potential antibacterial and antifungal properties, with mechanistic studies to identify novel cellular targets. nih.gov
Neurodegenerative Diseases: Recent studies have suggested that 4-amino-7-chloroquinoline derivatives may have therapeutic potential for conditions like Parkinson's disease by modulating neuroinflammation. nih.gov This opens up an exciting and largely unexplored area for this compound research.
Antiviral Activity: The antiviral potential of chloroquine (B1663885) and its derivatives has garnered significant attention. nih.gov Further investigation into the activity of this compound against a range of viruses is warranted.
Potential for Integration into Hybrid Molecular Systems for Enhanced Properties
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool to develop compounds with improved efficacy and novel mechanisms of action. ijpsjournal.comnih.govnih.gov The this compound scaffold is an excellent candidate for integration into such hybrid systems. scielo.brfrontiersin.org
Future research in this area should focus on creating hybrids of this compound with:
Other Heterocycles: Combining the this compound core with other biologically active heterocycles like pyrazoline, benzimidazole, or triazolopyrimidine could lead to synergistic effects and multi-target activities. mdpi.comnih.govnih.gov
Natural Products: The fusion of the this compound scaffold with natural product fragments could result in novel compounds with unique biological profiles.
Metal Complexes: The development of metal complexes incorporating this compound as a ligand could lead to new therapeutic and diagnostic agents.
| Hybrid Partner | Potential Enhanced Property |
| Pyrazoline | Antiproliferative and Antifungal Activity nih.gov |
| Benzimidazole | Anticancer Activity mdpi.com |
| Triazolopyrimidine | Antiplasmodial Activity nih.gov |
| Artemisinin (B1665778) | Antimalarial Activity nih.gov |
Sustainable and Scalable Production Methodologies for Industrial Relevance
For any promising compound to transition from the laboratory to practical applications, the development of sustainable and scalable production methods is crucial. nih.gov Future research on this compound must address the need for environmentally friendly and economically viable synthetic processes.
Key considerations for sustainable production include:
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) in the synthesis of this compound is a critical step towards sustainability. ijpsjournal.comresearchgate.net
Catalyst Recyclability: The development of recyclable catalysts, such as magnetic nanoparticles, can significantly reduce waste and production costs. nih.govresearchgate.net
Process Optimization: Thorough optimization of reaction conditions to maximize yield and minimize energy consumption is essential for industrial-scale production. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product is a fundamental principle of green chemistry. rsc.org
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic: What are the established synthetic routes for 7-Amino-5-chloroquinoline, and how can purity be optimized during synthesis?
Methodological Answer:
The synthesis of this compound typically involves chlorination and amination of quinoline derivatives. A common approach is the Skraup reaction, followed by selective chlorination at the 5-position using reagents like POCl₃. Subsequent amination at the 7-position is achieved via nucleophilic substitution with ammonia under controlled pressure and temperature . To optimize purity:
- Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor intermediate stages.
- Employ recrystallization from ethanol/water (70:30 v/v) to remove unreacted starting materials.
- Validate purity (>98%) via 1H NMR (δ 6.8–7.5 ppm for aromatic protons) and mass spectrometry (expected [M+H]⁺ = 193.6) .
Basic: How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Key properties include solubility, stability, and spectral data. For systematic characterization:
-
Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) using shake-flask methods.
-
Stability : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via TLC.
-
Spectral Data :
Property Method Expected Result UV-Vis λmax UV-Vis Spectrometry 270 nm (in methanol) Melting Point Differential Scanning Calorimetry 145–147°C pKa Potentiometric Titration 4.2 (amino group)
Advanced: How can contradictory spectroscopic data for this compound be resolved in structural elucidation?
Methodological Answer:
Contradictions in NMR or IR data often arise from impurities or tautomeric forms. To address this:
- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomeric byproducts.
- Compare experimental IR spectra (e.g., N-H stretch at 3350 cm⁻¹) with computational models (DFT/B3LYP/6-31G*) .
- Use X-ray crystallography for definitive structural confirmation, as crystal packing can stabilize specific tautomers .
- Cross-validate with high-resolution mass spectrometry (HRMS) to ensure molecular formula accuracy .
Advanced: What experimental designs are optimal for studying the biological activity of this compound derivatives?
Methodological Answer:
For structure-activity relationship (SAR) studies:
- In vitro assays : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase targets). Include positive controls (e.g., staurosporine) and DMSO controls (<0.1% v/v).
- Cellular uptake : Measure intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK293) with 10 µM compound for 24 hours.
- Data analysis : Apply multivariate statistics (PCA or PLS-DA) to correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity .
Advanced: How can researchers address discrepancies in reported cytotoxicity data for this compound analogs?
Methodological Answer:
Discrepancies may stem from assay conditions or cell line variability. Mitigation strategies include:
- Standardize protocols using CLSI guidelines for MTT assays (e.g., 5,000 cells/well, 48-hour exposure).
- Validate results across multiple cell lines (e.g., HepG2, MCF-7) and replicate experiments (n ≥ 3).
- Control for batch-to-batch variability in compound purity via HPLC-ELSD (evaporative light scattering detection) .
- Publish full datasets (raw viability % and fitted curves) in supplementary materials to enable meta-analysis .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite.
- Waste disposal : Collect in sealed containers labeled "halogenated organic waste" .
Advanced: How can computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- Use ADMET Predictor™ or SwissADME to identify likely phase I metabolites (e.g., hydroxylation at the 8-position).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH, 37°C).
- Analyze metabolites via UHPLC-QTOF-MS in positive ion mode (mass error < 5 ppm) .
Advanced: What strategies resolve low reproducibility in catalytic amination reactions for this compound synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
